molecular formula C5H10ClNO2S2 B13242949 Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride

Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride

Cat. No.: B13242949
M. Wt: 215.7 g/mol
InChI Key: VWBXBWJOBHKLGR-UHFFFAOYSA-N
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Description

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride is a chemical compound with the molecular formula C₅H₁₀ClNO₂S₂ and a molecular weight of 215.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride typically involves the reaction of N-methylthiolan-3-amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N-methylthiolan-3-amine+chlorosulfonic acidN-methyl-N-(thiolan-3-yl)sulfamoyl chloride\text{N-methylthiolan-3-amine} + \text{chlorosulfonic acid} \rightarrow \text{N-methyl-N-(thiolan-3-yl)sulfamoyl chloride} N-methylthiolan-3-amine+chlorosulfonic acid→N-methyl-N-(thiolan-3-yl)sulfamoyl chloride

Industrial Production Methods

In industrial settings, the production of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfur atom in the thiolan ring can undergo oxidation and reduction reactions, leading to different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-methyl-N-(thiolan-3-yl)sulfamoyl amine derivatives.

Scientific Research Applications

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(thiolan-3-yl)sulfamoyl fluoride
  • N-methyl-N-(thiolan-3-yl)sulfamoyl bromide
  • N-methyl-N-(thiolan-3-yl)sulfamoyl iodide

Uniqueness

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride is unique due to its specific reactivity and the presence of the chloride group, which makes it a versatile reagent in various chemical reactions. Its properties differ from similar compounds with different halogen atoms, affecting its reactivity and applications.

Properties

Molecular Formula

C5H10ClNO2S2

Molecular Weight

215.7 g/mol

IUPAC Name

N-methyl-N-(thiolan-3-yl)sulfamoyl chloride

InChI

InChI=1S/C5H10ClNO2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3

InChI Key

VWBXBWJOBHKLGR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)S(=O)(=O)Cl

Origin of Product

United States

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